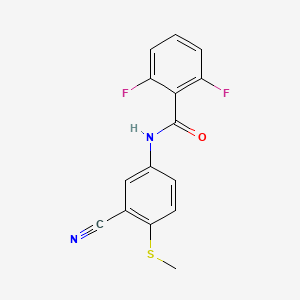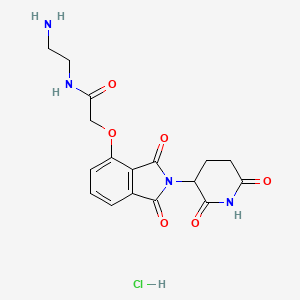
沙利度胺 - 连接体 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide - linker 10 is a derivative of thalidomide, a compound historically known for its sedative and teratogenic effects. Thalidomide and its derivatives have gained significant attention in recent years due to their role in targeted protein degradation, particularly through their interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Thalidomide - linker 10 is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system .
科学研究应用
沙利度胺 - 连接体 10 具有广泛的科学研究应用,包括:
化学: 用于开发用于靶向蛋白降解的 PROTACs。
生物学: 用于研究蛋白质-蛋白质相互作用和细胞通路。
医学: 通过降解特定靶蛋白,研究其治疗各种癌症和炎症性疾病的潜力。
工业: 用于生产新型治疗剂和药物发现研究
作用机制
沙利度胺 - 连接体 10 通过与 cereblon (CRBN) 结合而发挥作用,cereblon (CRBN) 是 Cullin 4 RING E3 泛素连接酶 (CRL4) 的底物识别受体。这种结合改变了 CRBN 的底物特异性,导致非天然底物募集到 CRL4 CRBN,并随后被蛋白酶体泛素化和降解。 这种机制是沙利度胺衍生物在 PROTACs 中使用的基础,PROTACs 旨在降解特定的靶蛋白 .
类似化合物:
来那度胺: 另一种沙利度胺衍生物,具有类似的免疫调节和蛋白降解特性。
泊马度胺: 一种沙利度胺类似物,对某些靶标具有更高的效力和选择性。
独特性: this compound 在其用于 PROTACs 的设计方面是独一无二的,允许靶向降解特定的蛋白质。 这种靶向方法比传统的靶向药物具有优势,包括降解而不是仅仅抑制靶蛋白的能力,这可能导致更持久的治疗效果 .
准备方法
合成路线和反应条件: 沙利度胺 - 连接体 10 的合成通常涉及修饰沙利度胺以引入连接体部分。一种常见的方法是酰化沙利度胺的芳香胺基团以连接连接体。 这可以通过烷基化或酰化等反应来实现,具体取决于所需的连接体结构 .
工业生产方法: 沙利度胺衍生物(包括this compound)的工业生产通常采用连续流动化学。 这种方法通过精确控制反应条件和最大限度地减少副产物的形成,可以实现高效且可扩展的合成 .
化学反应分析
反应类型: 沙利度胺 - 连接体 10 可以进行各种化学反应,包括:
氧化: 沙利度胺中的芳环可以在特定条件下被氧化。
还原: 沙利度胺衍生物中的硝基可以被还原为胺。
常见试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 常见的还原剂包括钯催化下的氢气或硼氢化钠。
取代: 烷基卤化物或酰氯等试剂可用于取代反应.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,芳香环的氧化会导致醌的形成,而硝基的还原会导致相应的胺的形成 .
相似化合物的比较
Lenalidomide: Another thalidomide derivative with similar immunomodulatory and protein-degrading properties.
Pomalidomide: A thalidomide analogue with enhanced potency and selectivity for certain targets.
Iberdomide: A newer derivative with improved pharmacokinetic properties and reduced side effects
Uniqueness: Thalidomide - linker 10 is unique in its design for use in PROTACs, allowing for the targeted degradation of specific proteins. This targeted approach offers advantages over traditional small molecule inhibitors, including the ability to degrade rather than merely inhibit target proteins, potentially leading to more sustained therapeutic effects .
属性
IUPAC Name |
N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNNSLQIHNBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B2413136.png)
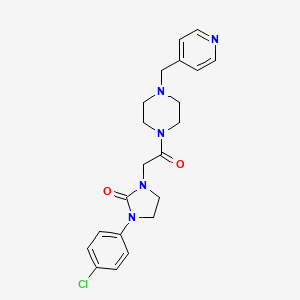
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)
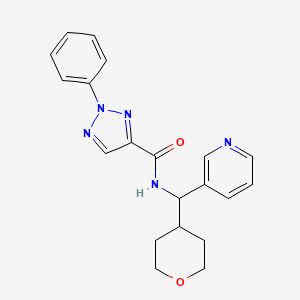
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)
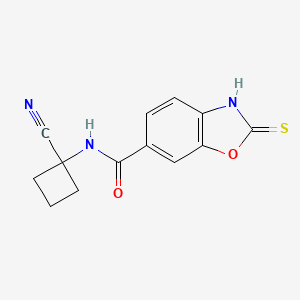
![3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide](/img/structure/B2413144.png)
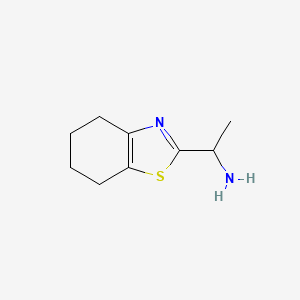

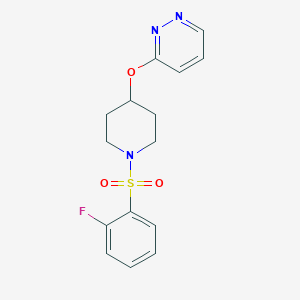
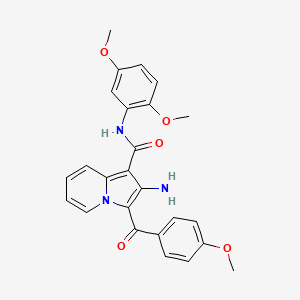
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)
